

# Neospiramycin I: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: Neospiramycin I

Cat. No.: B033785

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**Neospiramycin I** is a macrolide antibiotic and a derivative of Spiramycin I.[1][2] It is a significant metabolite of Spiramycin I, found in various animal-derived products.[3] This document provides an in-depth guide to the chemical structure, properties, and biological activities of **Neospiramycin I**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

**Neospiramycin I** is a complex macrolide with a 16-membered lactone ring. Its chemical identity is well-defined by its IUPAC name, molecular formula, and various identifiers.

Table 1: Physicochemical Properties of **Neospiramycin I**

Property	Value	Source
IUPAC Name	2- [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde	[4]
Molecular Formula	C36H62N2O11	[1][3][4]
Molecular Weight	698.9 g/mol	[1][4]
Exact Mass	698.4354 Da	[2]
CAS Number	70253-62-2	[1][4]
Appearance	Solid	[1]
Solubility	Soluble in DMSO	[1]

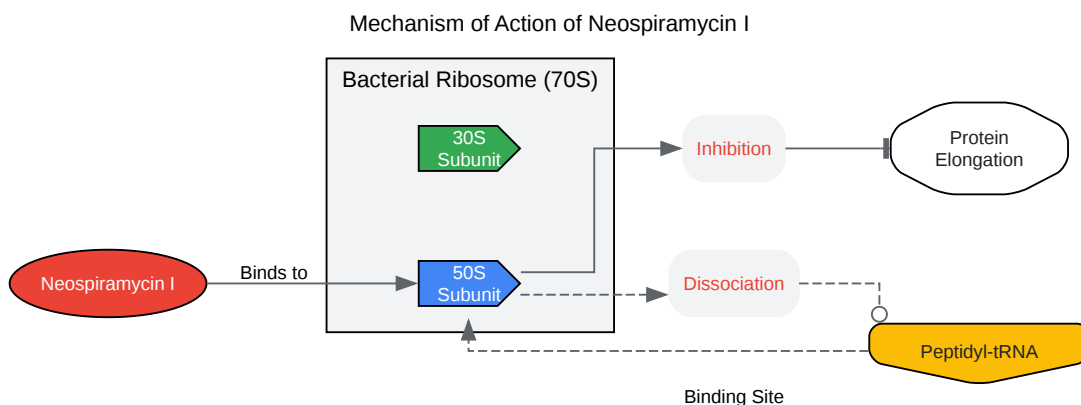
## Biological Activity and Mechanism of Action

**Neospiramycin I** exhibits antibacterial activity against a range of bacteria. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation process and stimulates the dissociation of peptidyl-tRNA.[5]

Table 2: In Vitro Antimicrobial Activity of **Neospiramycin I** (MIC, µg/mL)

Organism	Strain	MIC (µg/mL)	Source
Staphylococcus aureus	KB210 (macrolide-sensitive)	3.12	[1][2]
Staphylococcus aureus	KB224 (macrolide-resistant)	>100	[1][2]
Bacillus cereus	1.56	[1][2]	
Bacillus subtilis	3.12	[1][2]	
Micrococcus luteus	3.12	[1][2]	
Escherichia coli	0.2	[1][2]	
Klebsiella pneumoniae	12.5	[1][2]	

**Neospiramycin I** has been shown to bind to E. coli ribosomes with an IC<sub>50</sub> value of 1.2 µM.[1] [2] In vivo studies have demonstrated its protective effects in a mouse model of S. pneumoniae type III infection, with an ED<sub>50</sub> of 399.8 mg/kg.[1][2]



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Caption: Inhibition of bacterial protein synthesis by **Neospiramycin I**.

## Experimental Protocols

### Synthesis of Neospiramycin I Derivatives

Detailed protocols for the chemical modification of **Neospiramycin I** have been published. For instance, the synthesis of 4'-deoxy derivatives of **neospiramycin I** involves reductive dechlorination via 4'-epi-chloro derivatives.[6] Another study describes the synthesis of tetrahydrofuranyl and tetrahydropyranyl derivatives at the 3 and/or 4' positions.[7] These syntheses are typically characterized using techniques such as magnetic resonance spectroscopy and mass spectrometry.[7]

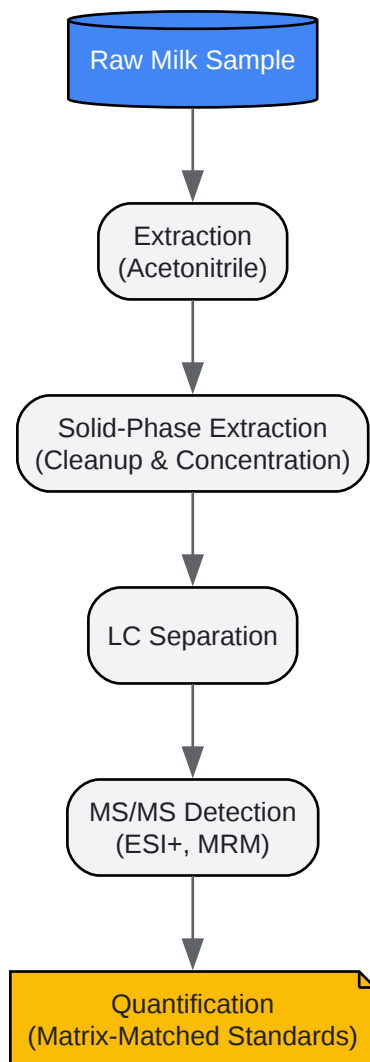
### Determination of Neospiramycin I in Biological Matrices

A common application for **Neospiramycin I** analysis is its detection in food products like milk. A confirmatory method using Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) has been developed.[8]

Key Steps of the LC/ESI-MS/MS Protocol:[8]

- **Extraction:** Macrolide residues are extracted from the raw milk sample using acetonitrile.
- **Cleanup and Concentration:** The sample extracts undergo a cleanup and concentration step using Solid-Phase Extraction (SPE) cartridges.
- **Chromatographic Separation:** The purified extract is injected into a liquid chromatography system for separation.
- **Mass Spectrometric Detection:** Detection is achieved using a tandem mass spectrometer with an electrospray ionization source in the positive ion mode. Data acquisition is performed using multiple reaction monitoring (MRM) to ensure specificity and sensitivity.
- **Quantification:** Matrix-matched standard calibration curves are used to ensure accurate quantification of **Neospiramycin I**.

## Workflow for Neospiramycin I Detection by LC-MS/MS



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Caption: Analytical workflow for **Neospiramycin I** in raw milk.

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